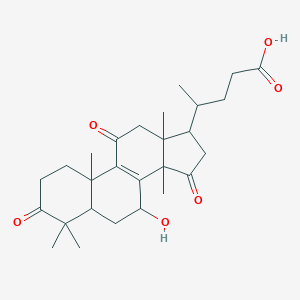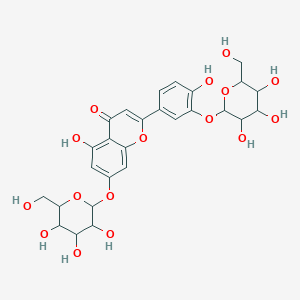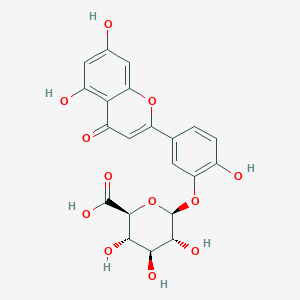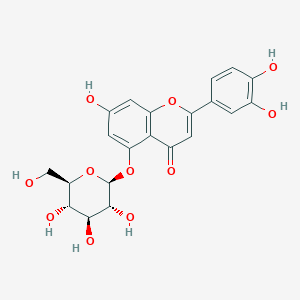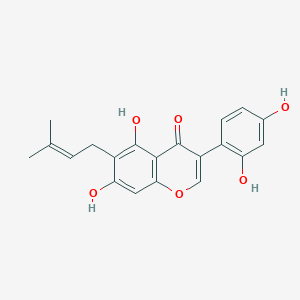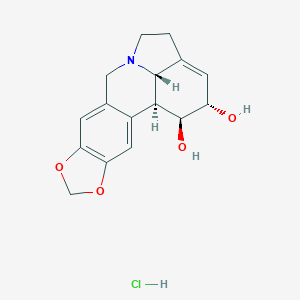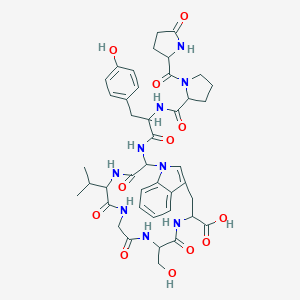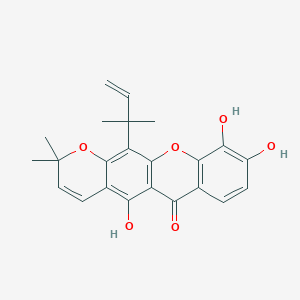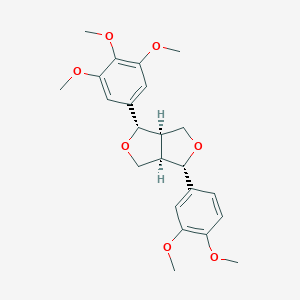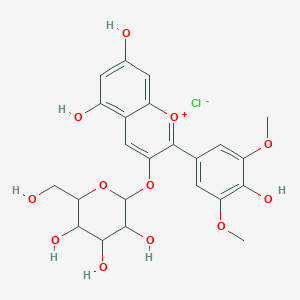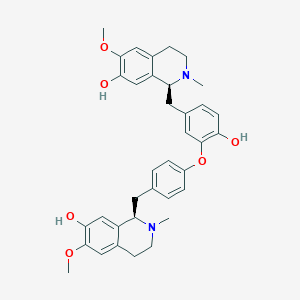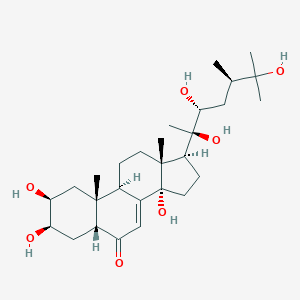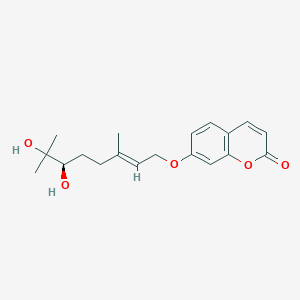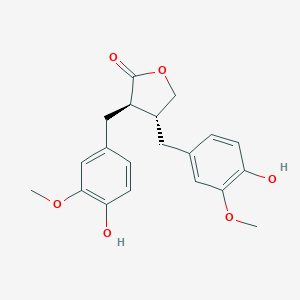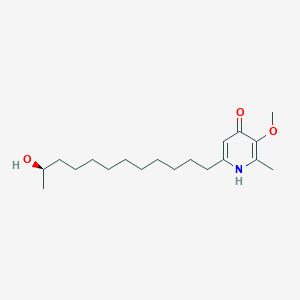
Melochinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melochinine is a naturally occurring alkaloid that belongs to the quinoline family. It is found in the root bark of Melochia species, which is a plant that grows in tropical regions. Melochinine has gained attention in recent years due to its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Melochinine is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. Melochinine has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
Melochinine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Melochinine has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, Melochinine has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Melochinine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Melochinine is also relatively easy to synthesize and purify. However, one limitation of using Melochinine in lab experiments is its limited availability due to its natural origin.
Orientations Futures
There are several future directions for research on Melochinine. One direction is to further investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, research can be conducted to investigate the potential of Melochinine as a natural pesticide and insecticide.
Conclusion:
In conclusion, Melochinine is a naturally occurring alkaloid that has shown potential as a therapeutic agent in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Melochinine can be synthesized through various methods, including extraction from the root bark of Melochia species, chemical synthesis, and biosynthesis. The most common method of synthesis is through the extraction of Melochinine from the root bark of Melochia species. The extraction process involves the use of solvents such as ethanol, methanol, and chloroform. The extracted Melochinine is then purified using chromatography techniques.
Applications De Recherche Scientifique
Melochinine has shown potential as a therapeutic agent in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Melochinine has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
70001-21-7 |
|---|---|
Nom du produit |
Melochinine |
Formule moléculaire |
C19H33NO3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
6-[(11R)-11-hydroxydodecyl]-3-methoxy-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C19H33NO3/c1-15(21)12-10-8-6-4-5-7-9-11-13-17-14-18(22)19(23-3)16(2)20-17/h14-15,21H,4-13H2,1-3H3,(H,20,22)/t15-/m1/s1 |
Clé InChI |
JRVFYHGCYUUHNE-OAHLLOKOSA-N |
SMILES isomérique |
CC1=C(C(=O)C=C(N1)CCCCCCCCCC[C@@H](C)O)OC |
SMILES |
CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |
SMILES canonique |
CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |
Autres numéros CAS |
83542-31-8 |
Synonymes |
melochinine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



